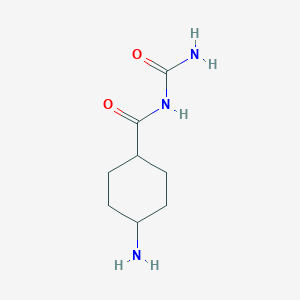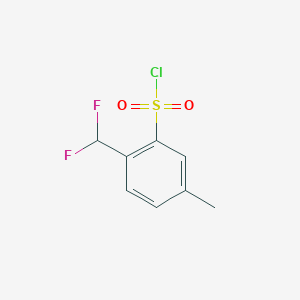![molecular formula C12H25NO B13283789 3-[(4-Propylcyclohexyl)amino]propan-1-ol](/img/structure/B13283789.png)
3-[(4-Propylcyclohexyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Propylcyclohexyl)amino]propan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.333 g/mol It is characterized by the presence of a propylcyclohexyl group attached to an amino-propanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Propylcyclohexyl)amino]propan-1-ol typically involves the reaction of 4-propylcyclohexylamine with 3-chloropropan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Propylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-[(4-Propylcyclohexyl)amino]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Propylcyclohexyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylcyclohexyl)amino]propan-1-ol
- 3-[(4-Ethylcyclohexyl)amino]propan-1-ol
- 3-[(4-Butylcyclohexyl)amino]propan-1-ol
Uniqueness
3-[(4-Propylcyclohexyl)amino]propan-1-ol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
3-[(4-propylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-2-4-11-5-7-12(8-6-11)13-9-3-10-14/h11-14H,2-10H2,1H3 |
InChI Key |
FWTGTFLBXRXEQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13283707.png)
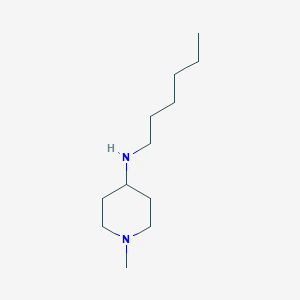
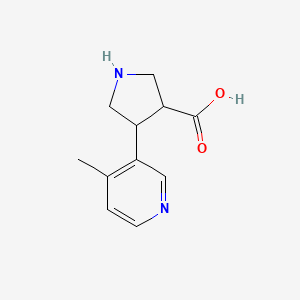

![(Cyclopropylmethyl)[1-(3,4-difluorophenyl)ethyl]amine](/img/structure/B13283733.png)
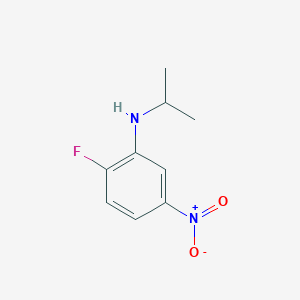
![2-[1-(Propan-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B13283760.png)
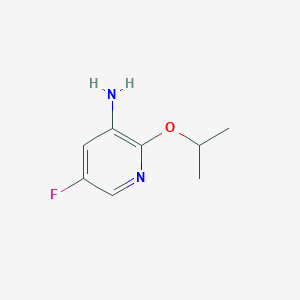
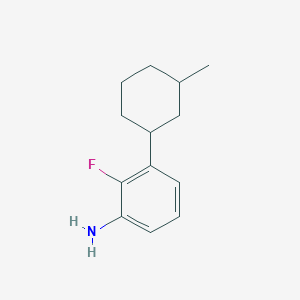
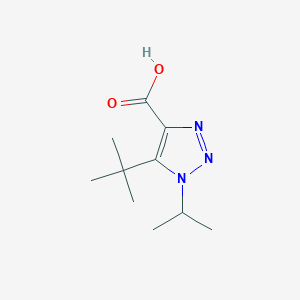
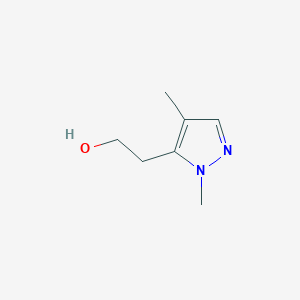
![(1R)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13283792.png)
